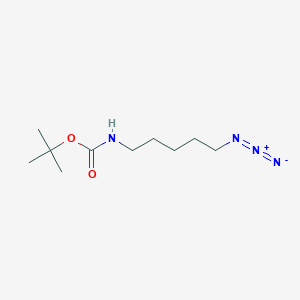

Tert-butyl N-(5-azidopentyl)carbamate

Description

BenchChem offers high-quality Tert-butyl N-(5-azidopentyl)carbamate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Tert-butyl N-(5-azidopentyl)carbamate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propriétés

IUPAC Name |

tert-butyl N-(5-azidopentyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N4O2/c1-10(2,3)16-9(15)12-7-5-4-6-8-13-14-11/h4-8H2,1-3H3,(H,12,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQXCACHANHJEQK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCCCCN=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80471754 | |

| Record name | tert-Butyl (5-azidopentyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80471754 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

129392-86-5 | |

| Record name | tert-Butyl (5-azidopentyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80471754 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Tert-butyl N-(5-azidopentyl)carbamate synthesis protocol

An In-depth Technical Guide to the Synthesis of Tert-butyl N-(5-azidopentyl)carbamate

Authored by: A Senior Application Scientist

Introduction: The Versatility of a Heterobifunctional Linker

Tert-butyl N-(5-azidopentyl)carbamate is a highly valuable heterobifunctional linker molecule in the fields of chemical biology, drug discovery, and materials science. Its structure incorporates two key functional groups at opposing ends of a C5 alkyl chain: a tert-butyloxycarbonyl (Boc)-protected amine and a terminal azide. This unique architecture allows for sequential and orthogonal chemical modifications.

The azide group serves as a versatile handle for "click chemistry," most notably the copper-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC), enabling the efficient and specific conjugation to alkyne-modified biomolecules or surfaces.[1] The Boc-protected amine, on the other hand, provides a stable, masked primary amine that can be deprotected under acidic conditions to reveal a nucleophilic site for subsequent reactions, such as amide bond formation.[2] This guide provides a detailed, field-proven protocol for its synthesis, emphasizing the underlying chemical principles, safety considerations, and analytical validation.

Synthetic Strategy and Mechanistic Rationale

The most efficient and widely adopted synthetic route to tert-butyl N-(5-azidopentyl)carbamate commences with a precursor already containing the Boc-protected amine and a suitable leaving group on the pentyl chain, such as a halide (chloro, bromo, or iodo). The core of the synthesis is the conversion of this alkyl halide into the corresponding alkyl azide via a nucleophilic substitution reaction.

The Sₙ2 Reaction: Core of the Azide Synthesis

The transformation hinges on the Sₙ2 (Substitution Nucleophilic Bimolecular) mechanism. In this reaction, the azide ion (N₃⁻), typically from sodium azide (NaN₃), acts as a potent nucleophile.[3] It attacks the electrophilic carbon atom bonded to the halide, leading to the displacement of the halide leaving group in a single, concerted step.[4][5]

The choice of a polar aprotic solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), is critical. These solvents effectively solvate the sodium cation while leaving the azide anion relatively "bare," thereby enhancing its nucleophilicity and accelerating the reaction rate.[1][4] The reaction is typically heated to provide the necessary activation energy for the substitution to proceed at a practical rate.

Detailed Experimental Protocol

This protocol describes the synthesis of tert-butyl N-(5-azidopentyl)carbamate from its corresponding chloro-precursor, tert-butyl N-(5-chloropentyl)carbamate.

Materials and Reagents

| Reagent | CAS Number | Molecular Wt. ( g/mol ) |

| Tert-butyl N-(5-chloropentyl)carbamate | 142366-41-6 | 221.72 |

| Sodium Azide (NaN₃) | 26628-22-8 | 65.01 |

| N,N-Dimethylformamide (DMF), anhydrous | 68-12-2 | 73.09 |

| Ethyl Acetate (EtOAc) | 141-78-6 | 88.11 |

| Deionized Water (H₂O) | 7732-18-5 | 18.02 |

| Brine (Saturated NaCl solution) | 7647-14-5 | 58.44 |

| Anhydrous Sodium Sulfate (Na₂SO₄) | 7757-82-6 | 142.04 |

Equipment

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer and heat plate

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

-

Personal Protective Equipment (PPE): Safety goggles, lab coat, nitrile gloves

Step-by-Step Synthesis Procedure

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve tert-butyl N-(5-chloropentyl)carbamate (10.0 g, 45.1 mmol, 1.0 eq) in 100 mL of anhydrous DMF.

-

Addition of Azide: To this solution, carefully add sodium azide (5.86 g, 90.2 mmol, 2.0 eq).

-

Causality Note: A 2-fold excess of sodium azide is used to ensure the reaction goes to completion by driving the equilibrium towards the product side, following Le Châtelier's principle.

-

-

Reaction Conditions: Attach a reflux condenser to the flask and heat the mixture to 70°C with vigorous stirring. Maintain this temperature for 16-24 hours.

-

Reaction Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of 20% ethyl acetate in hexanes. The product will have a slightly higher Rf value than the starting material.

-

Work-up - Quenching and Extraction: a. After completion, allow the reaction mixture to cool to room temperature. b. Pour the mixture into a separatory funnel containing 300 mL of deionized water. c. Extract the aqueous phase with ethyl acetate (3 x 100 mL).

-

Causality Note: Pouring the DMF solution into water precipitates the organic product while keeping the inorganic salts (excess NaN₃ and NaCl byproduct) in the aqueous phase. Ethyl acetate is used as the extraction solvent due to its immiscibility with water and good solubility of the desired product.

-

-

Washing: Combine the organic extracts and wash them sequentially with deionized water (2 x 100 mL) and then with brine (1 x 100 mL).

-

Causality Note: The water washes remove residual DMF, which is water-soluble. The brine wash removes the bulk of the remaining water from the organic layer before the drying step.

-

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter the solution to remove the drying agent, and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Final Product: The resulting product, tert-butyl N-(5-azidopentyl)carbamate, should be a clear, colorless to pale yellow oil. The yield is typically high (>90%). The product is often of sufficient purity for subsequent use without further purification. If necessary, column chromatography on silica gel can be performed.

Quantitative Data Summary

| Parameter | Value |

| Reagents | |

| Starting Material | Tert-butyl N-(5-chloropentyl)carbamate (1.0 eq) |

| Azide Source | Sodium Azide (2.0 eq) |

| Solvent | Anhydrous DMF |

| Reaction Conditions | |

| Temperature | 70°C |

| Time | 16-24 hours |

| Work-up | |

| Extraction Solvent | Ethyl Acetate |

| Expected Yield | >90% |

Visualizing the Process

Overall Synthetic Workflow

Caption: Workflow for the synthesis of tert-butyl N-(5-azidopentyl)carbamate.

Chemical Reaction Scheme

Caption: Sₙ2 conversion of the alkyl chloride to the alkyl azide.

Critical Safety Considerations: Handling Azides

Both inorganic and organic azides are hazardous materials that require strict safety protocols.[6] Failure to adhere to these guidelines can result in serious injury.[7]

-

Sodium Azide (NaN₃):

-

Toxicity: Highly toxic if ingested or absorbed through the skin.[6]

-

Explosive Salts: Reacts with heavy metals (e.g., lead, copper, silver, mercury) to form highly shock-sensitive and explosive metal azides.[8] Never use metal spatulas to handle solid sodium azide. [9][10] Use ceramic or plastic spatulas instead.

-

Toxic Gas Formation: Reacts with acids to form hydrazoic acid (HN₃), a highly toxic, volatile, and explosive gas.[8][10] All work must be conducted in a certified chemical fume hood.[9]

-

-

Organic Azides:

-

Explosive Potential: Organic azides are energy-rich compounds and can be explosive, particularly those with a low carbon-to-nitrogen ratio.[7][8] They are sensitive to heat, shock, and friction.

-

Stability: The target molecule in this protocol, with a C/N ratio of 3, is generally considered safe to handle with standard precautions. However, never distill organic azides at atmospheric pressure or heat them without solvent.[6][10]

-

-

Waste Disposal:

Product Characterization

To confirm the successful synthesis and purity of tert-butyl N-(5-azidopentyl)carbamate, the following analytical techniques are recommended:

-

Infrared (IR) Spectroscopy: The most definitive evidence of success is the appearance of a strong, sharp absorption band characteristic of the azide (N=N=N) asymmetric stretch, typically found around 2100 cm⁻¹.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Will show characteristic peaks for the Boc group (~1.4 ppm, singlet, 9H), the methylene protons of the pentyl chain, and a distinct triplet for the methylene group adjacent to the azide group (–CH₂N₃) at approximately 3.3 ppm.

-

¹³C NMR: Will show a peak for the carbon attached to the azide group at around 51 ppm.

-

-

Mass Spectrometry (MS): To confirm the molecular weight of the final product (228.16 g/mol ).

By adhering to this comprehensive guide, researchers can safely and efficiently synthesize tert-butyl N-(5-azidopentyl)carbamate, a critical building block for advancing research in chemistry and biology.

References

-

Brainly. (2023, April 6). Draw the mechanism for the reaction of an alkyl halide with sodium azide, followed by reduction. Retrieved from [Link]

-

StackExchange. (2015, December 17). By which mechanism would azide react with alcohols or alkyl halides? Retrieved from [Link]

-

Transtutors. (2024, July 7). Complete the mechanism of the initial step of the reaction of the... Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of 5-azidopent-1-yne (1) (yield 97%), pent-4-yn-1-amine... Retrieved from [Link]

-

Master Organic Chemistry. (2018, June 29). Reactions of Azides. Retrieved from [Link]

-

AxisPharm. (n.d.). 5-azidopentan-1-amine | CAS: 148759-41-5. Retrieved from [Link]

-

University of Victoria. (2022, May 18). Azides - SWP-004. Retrieved from [Link]

-

University of Pittsburgh. (2013, February 1). Safe Handling of Azides. Retrieved from [Link]

-

Florida State University. (n.d.). Azide Compounds. Retrieved from [Link]

-

University of California, Santa Barbara. (2017, November 1). Azide Synthesis Explosion. Retrieved from [Link]

-

Stanford University. (n.d.). Information on Azide Compounds. Retrieved from [Link]

-

Wikipedia. (n.d.). Organic azide. Retrieved from [Link]

-

Organic Syntheses. (n.d.). t-BUTYL AZODIFORMATE. Retrieved from [Link]

- Google Patents. (n.d.). CN102020589B - Tert-butyl carbamate derivative and preparation method and application thereof.

-

Organic Syntheses. (n.d.). Carbamic acid, tert-butyl ester. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Synthesis of novel amidines via one-pot three component reactions: Selective topoisomerase I inhibitors with antiproliferative properties. Retrieved from [Link]

-

Organic Syntheses. (n.d.). tert-BUTYL AZIDOFORMATE. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies. Retrieved from [Link]

-

Organic Syntheses. (n.d.). t-BUTYL AZIDOFORMATE. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting Information A Versatile Strategy for the Synthesis of Sequence-Defined Peptoids... Retrieved from [Link]

- Google Patents. (n.d.). EP3752488A1 - Method for preparing tert-butyl n-((1r,2s,5s) - ....

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. Amine Protection / Deprotection [fishersci.co.uk]

- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 4. brainly.com [brainly.com]

- 5. (Solved) - Complete the mechanism of the initial step of the reaction of the... (1 Answer) | Transtutors [transtutors.com]

- 6. safety.fsu.edu [safety.fsu.edu]

- 7. uakron.edu [uakron.edu]

- 8. safety.pitt.edu [safety.pitt.edu]

- 9. uvic.ca [uvic.ca]

- 10. Information on Azide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]

Tert-butyl N-(5-azidopentyl)carbamate: A Keystone Linker for Advanced Bioconjugation and Drug Discovery

An In-depth Technical Guide by a Senior Application Scientist

Abstract: Tert-butyl N-(5-azidopentyl)carbamate is a heterobifunctional linker of significant interest in the fields of medicinal chemistry, chemical biology, and materials science. Its unique architecture, featuring a stable tert-butoxycarbonyl (Boc) protected amine and a terminal azide group, makes it an invaluable tool for the precise assembly of complex molecular constructs. The azide functionality serves as a chemical handle for the highly efficient and bioorthogonal copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction, while the Boc-protected amine provides a latent primary amine that can be unmasked under acidic conditions for subsequent conjugation. This guide offers an in-depth examination of the compound's physicochemical properties, a detailed protocol for its synthesis from commercially available precursors, its core application in click chemistry, and essential safety guidelines for its handling and use.

Core Physicochemical Profile

Tert-butyl N-(5-azidopentyl)carbamate is designed for stability and reactivity. The non-polar Boc group and the pentyl chain lend it solubility in a range of common organic solvents, while the terminal azide provides a specific point of covalent modification.[1]

| Property | Value | Source/Rationale |

| Molecular Formula | C₁₀H₂₀N₄O₂ | Calculated from structure |

| Molecular Weight | 228.29 g/mol | Calculated from formula |

| Appearance | Expected to be a colorless to pale yellow oil or low-melting solid | Inferred from similar structures like its bromo-precursor[2] |

| Solubility | Soluble in methanol, chloroform, methylene chloride, ethyl acetate, DMF, DMSO | Based on solubility data for tert-butyl carbamate[1] and the non-polar nature of the alkyl chain |

| Storage Temperature | 2-8°C, desiccate | Recommended for organic azides to ensure stability and prevent degradation |

graph Chemical_Structure { layout=neato; node [shape=none, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=10];// Define nodes for atoms N1 [label="N", pos="0,0!"]; H1 [label="H", pos="-0.5,-0.5!"]; C1 [label="C", pos="1,0!"]; O1 [label="O", pos="1.5,0.8!"]; O2 [label="O", pos="2,-0.5!"]; C2 [label="C(CH₂)₅", pos="-1.5,0.5!"]; // Pentyl chain simplified N_azide [label="N₃", pos="-2.5,0.5!", fontcolor="#EA4335"];

C_boc [label="C", pos="3,-0.5!"]; CH3_1 [label="CH₃", pos="3.5,-1.2!"]; CH3_2 [label="CH₃", pos="3.5,0.2!"]; CH3_3 [label="CH₃", pos="3.8,-0.5!"];

// Define edges for bonds N1 -- H1; N1 -- C1; C1 -- O1 [label="="]; C1 -- O2; N1 -- C2; C2 -- N_azide;

O2 -- C_boc; C_boc -- CH3_1; C_boc -- CH3_2; C_boc -- CH3_3;

// Invisible nodes for layout label_node [label="Tert-butyl N-(5-azidopentyl)carbamate", pos="1,-2!", fontsize=12, fontcolor="#202124"]; }

Caption: Chemical structure of Tert-butyl N-(5-azidopentyl)carbamate.

Spectroscopic Signature for Structural Verification

Characterization is paramount for confirming the successful synthesis and purity of the target compound. The following table outlines the expected spectroscopic data points, which serve as a fingerprint for its unique structure.

| Technique | Expected Data | Rationale |

| ¹H NMR (CDCl₃) | δ ~4.5 (br s, 1H, NH), δ ~3.25 (t, 2H, CH₂-N₃), δ ~3.10 (q, 2H, NH-CH₂), δ ~1.55 (m, 4H, internal CH₂), δ ~1.44 (s, 9H, C(CH₃)₃), δ ~1.35 (m, 2H, internal CH₂) | The chemical shifts are predicted based on standard values. The singlet at 1.44 ppm is characteristic of the tert-butyl group[3]. The triplets adjacent to the heteroatoms (N and N₃) will be the most downfield among the alkyl protons. |

| ¹³C NMR (CDCl₃) | δ ~156.0 (C=O), δ ~79.0 (C(CH₃)₃), δ ~51.5 (CH₂-N₃), δ ~40.5 (NH-CH₂), δ ~29.5 (internal CH₂), δ ~28.4 (C(CH₃)₃), δ ~26.0 (internal CH₂), δ ~24.0 (internal CH₂) | The carbonyl carbon of the carbamate is typically observed around 156 ppm[4]. The quaternary carbon and methyl carbons of the Boc group are highly characteristic. |

| FT-IR (thin film) | ~3350 cm⁻¹ (N-H stretch), ~2970 cm⁻¹ (C-H stretch), ~2100 cm⁻¹ (N₃ stretch, strong & sharp), ~1690 cm⁻¹ (C=O stretch, strong) | The strong, sharp absorbance at ~2100 cm⁻¹ is the definitive signal for the azide functional group. The carbamate carbonyl stretch is also a key identifier. |

| Mass Spec (ESI+) | m/z = 229.1719 [M+H]⁺ | Calculated exact mass for the protonated molecule (C₁₀H₂₁N₄O₂⁺). |

Synthesis and Purification Protocol

The most direct and reliable synthesis of Tert-butyl N-(5-azidopentyl)carbamate involves a nucleophilic substitution reaction using its bromo-analogue as a readily available starting material.[2]

Reaction Principle: This synthesis operates on the Sₙ2 mechanism, where the azide anion (N₃⁻), a potent nucleophile, displaces the bromide leaving group from the primary carbon of tert-butyl N-(5-bromopentyl)carbamate.

Caption: Workflow for the synthesis and purification of the target compound.

Step-by-Step Methodology

-

Reagent Preparation: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve tert-butyl N-(5-bromopentyl)carbamate (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF, approx. 5 mL per 1 g of substrate).[2]

-

Application Scientist's Note: DMF is the solvent of choice as it is polar and aprotic, effectively dissolving the ionic sodium azide and promoting the Sₙ2 reaction pathway by not solvating the nucleophile as strongly as protic solvents would.

-

-

Addition of Azide: Add sodium azide (NaN₃, 1.5 eq) to the solution.

-

Application Scientist's Note: A slight excess of sodium azide is used to drive the reaction to completion according to Le Châtelier's principle. Caution is paramount as sodium azide is highly toxic and organic azides can be explosive.

-

-

Reaction: Heat the mixture to 60-70°C and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Aqueous Workup: Cool the reaction mixture to room temperature. Pour the mixture into a separatory funnel containing deionized water (3x the volume of DMF). Extract the aqueous phase with ethyl acetate (3x). Combine the organic layers.

-

Application Scientist's Note: This step removes the water-soluble DMF and excess sodium azide. The product, being significantly less polar, will partition into the ethyl acetate layer.

-

-

Washing: Wash the combined organic layers with brine (saturated NaCl solution), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Application Scientist's Note: The brine wash removes residual water from the organic phase, ensuring an anhydrous solution for efficient solvent removal.

-

-

Purification: Purify the resulting crude oil via flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield the final product.

-

Verification: Confirm the structure and purity of the isolated product using the spectroscopic methods outlined in Section 2.

Core Application: The Engine of Click Chemistry

The primary utility of this molecule is as a building block in CuAAC click chemistry. This reaction joins the azide group with a terminal alkyne to form a highly stable 1,4-disubstituted 1,2,3-triazole ring.[5] This linkage is not found in biological systems, making it truly bioorthogonal. The reaction is known for its high yield, stereospecificity, and tolerance of a vast array of functional groups.[6][7]

Mechanism of Action: The process is catalyzed by a Cu(I) species, often generated in situ from Cu(II) salts (like CuSO₄) and a reducing agent (like sodium ascorbate). The Cu(I) coordinates with the terminal alkyne, lowering the pKa of its terminal proton and facilitating the formation of a copper acetylide intermediate. This intermediate then readily reacts with the azide in a stepwise cycloaddition.

Caption: The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) cycle.

This reaction is a cornerstone of modern drug development, enabling:

-

Combinatorial Chemistry: Rapidly linking various molecular fragments to create large libraries of potential drug candidates.[5]

-

Bioconjugation: Attaching therapeutic payloads, imaging agents, or targeting ligands to proteins, antibodies, and nucleic acids.[8]

-

PEGylation: The Boc-protected amine can be deprotected post-conjugation to attach polyethylene glycol (PEG) chains, a common strategy to improve the pharmacokinetic profile of therapeutic molecules.[9]

Safety, Handling, and Storage

As a senior scientist, ensuring laboratory safety is non-negotiable. This compound requires careful handling due to the presence of the azide group and its precursor's potential hazards.

-

Hazard Identification:

-

Toxicity: Sodium azide is acutely toxic. Handle with extreme care in a well-ventilated fume hood.[10]

-

Irritation: The bromo-precursor is listed as a skin and serious eye irritant.[2] It is prudent to assume the azido-product carries similar risks.

-

Explosion Risk: While the risk is low for this long-chain alkyl azide, organic azides as a class are potentially explosive. Avoid heating to high temperatures, grinding, or subjecting the compound to shock.

-

-

Personal Protective Equipment (PPE):

-

Wear standard PPE, including a lab coat, safety glasses with side shields (or goggles), and nitrile gloves.[11]

-

-

Handling:

-

Storage:

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area.[11]

-

Keep away from heat, sparks, and open flames.

-

-

Disposal:

-

Dispose of all chemical waste in accordance with local, state, and federal regulations. Never pour down the drain.

-

References

-

National Institute of Standards and Technology. tert-Butyl carbamate. NIST WebBook. [Link]

-

PubChem. tert-butyl N-(5-acetamidopentyl)carbamate. PubChem Compound Summary for CID 57583897. [Link]

-

Penta Chemicals. tert-Butanol - SAFETY DATA SHEET. [Link]

-

PubChem. tert-butyl N-(iodomethyl)-N-(5-oxopentyl)carbamate. PubChem Compound Summary for CID 138644313. [Link]

-

PubChem. tert-butyl N-(5-bromopentyl)carbamate. PubChem Compound Summary for CID 4455360. [Link]

-

ChemSynthesis. tert-butyl carbamate - 4248-19-5. [Link]

-

PubChem. tert-Butyl carbamate. PubChem Compound Summary for CID 77922. [Link]

-

MDPI. Synthesis of Bioconjugation Reagents for Use in Covalent Cross-Linking of Proteins by Azide-Alkyne Cycloaddition. [Link]

- Google Patents.

-

ACS Publications. Copper(I)-Catalyzed Alkyne–Azide Cycloaddition (CuAAC) “Click” Reaction: A Powerful Tool for Functionalizing Polyhydroxylated Platforms. [Link]

-

ResearchGate. Recent applications of click chemistry in drug discovery. [Link]

-

MDPI. tert-Butyl(2-oxo-2H-pyran-5-yl)carbamate as the First Chameleon Diene Bearing an Electron-Donating Substituent. [Link]

-

ResearchGate. (PDF) Synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) Carbamate. [Link]

-

Supporting Information. Selective Synthesis of Carbamate Protected Polyamines Using Alkyl Phenyl Carbonates. [Link]

-

Pittelkow, M. Selective Synthesis of Carbamate Protected Polyamines Using Alkyl Phenyl Carbonates. [Link]

-

MDPI. The Click Reaction as an Efficient Tool for the Construction of Macrocyclic Structures. [Link]

-

Organic Syntheses. (2-Aminoethyl)carbamic acid tert-butyl ester. [Link]

Sources

- 1. tert-Butyl carbamate | 4248-19-5 [chemicalbook.com]

- 2. tert-butyl N-(5-bromopentyl)carbamate | C10H20BrNO2 | CID 4455360 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. tert-Butyl carbamate(4248-19-5) 1H NMR spectrum [chemicalbook.com]

- 4. rsc.org [rsc.org]

- 5. tcichemicals.com [tcichemicals.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. chemicalbook.com [chemicalbook.com]

- 11. fishersci.co.uk [fishersci.co.uk]

- 12. enamine.enamine.net [enamine.enamine.net]

- 13. pentachemicals.eu [pentachemicals.eu]

An In-depth Technical Guide to tert-Butyl N-(5-azidopentyl)carbamate: A Versatile Linker for Modern Drug Discovery

Introduction

In the landscape of contemporary drug development and chemical biology, the precise assembly of complex molecular architectures is paramount. Bifunctional linkers are critical components in this endeavor, enabling the conjugation of different molecular entities to create novel therapeutic agents such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). This guide provides a comprehensive technical overview of tert-butyl N-(5-azidopentyl)carbamate, a heterobifunctional linker of significant utility.

This molecule incorporates two key functionalities: a terminal azide group, which is a versatile handle for bioorthogonal "click chemistry" reactions, and a carbamate-protected amine (Boc group), which allows for controlled, sequential synthesis. The five-carbon aliphatic chain provides spatial separation between the conjugated molecules, a crucial factor in maintaining their biological activity. While a specific CAS number for this compound is not consistently reported across major chemical databases, its synthesis is straightforward from commercially available precursors. This guide will detail its structure, synthesis, physicochemical properties, and diverse applications for researchers, scientists, and drug development professionals.

Chemical Identity and Structure

-

IUPAC Name: tert-butyl N-(5-azidopentyl)carbamate

-

Molecular Formula: C₁₀H₂₀N₄O₂

-

Molecular Weight: 228.29 g/mol

-

CAS Number: Not consistently assigned. The precursor, tert-butyl N-(5-bromopentyl)carbamate, is registered under CAS Number 83948-54-3.[1]

The structure of tert-butyl N-(5-azidopentyl)carbamate is characterized by a pentyl chain functionalized at one end with an azide group (-N₃) and at the other with an amine protected by a tert-butyloxycarbonyl (Boc) group.

Physicochemical Properties (Predicted)

The following table summarizes the key physicochemical properties of tert-butyl N-(5-azidopentyl)carbamate, derived from computational models and comparison with analogous structures.

| Property | Value | Source |

| Molecular Weight | 228.29 g/mol | Calculated |

| Molecular Formula | C₁₀H₂₀N₄O₂ | Calculated |

| Appearance | Expected to be a colorless to pale yellow oil or low-melting solid | Analogy |

| Solubility | Soluble in a wide range of organic solvents (e.g., DCM, chloroform, ethyl acetate, DMF, DMSO). Insoluble in water. | Analogy |

| Boiling Point | Not determined; likely to decompose upon heating to high temperatures. | Analogy |

| Stability | Stable under standard laboratory conditions. Sensitive to strong acids (cleavage of Boc group) and reducing agents (reduction of azide). | General Chemical Principles |

Synthesis

The most common and efficient route for the synthesis of tert-butyl N-(5-azidopentyl)carbamate is via a nucleophilic substitution reaction on its bromo-precursor, tert-butyl N-(5-bromopentyl)carbamate. This method is reliable and generally proceeds in high yield.

Experimental Protocol: Synthesis from tert-Butyl N-(5-bromopentyl)carbamate

This protocol describes the synthesis of tert-butyl N-(5-azidopentyl)carbamate from tert-butyl N-(5-bromopentyl)carbamate and sodium azide.[2]

Materials:

-

tert-Butyl N-(5-bromopentyl)carbamate (1.0 eq)

-

Sodium azide (NaN₃) (1.5 - 2.0 eq)

-

Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

-

Deionized water

-

Diethyl ether or Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

To a solution of tert-butyl N-(5-bromopentyl)carbamate in anhydrous DMF or DMSO, add sodium azide.

-

Stir the reaction mixture at room temperature or gently heat to 50-60 °C. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into a separatory funnel containing deionized water.

-

Extract the aqueous layer with diethyl ether or ethyl acetate (3 x volumes).

-

Combine the organic layers and wash sequentially with deionized water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

If necessary, the product can be purified by silica gel column chromatography.

Sources

The Strategic Application of the Boc Protecting Group in Bifunctional Linkers: An In-depth Technical Guide

Introduction: The Critical Role of Controlled Chemistry in Advanced Therapeutics

In the landscape of modern drug development, particularly in the realm of targeted therapies such as Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs), the precise and controlled assembly of complex molecular architectures is paramount.[1] At the heart of these sophisticated therapeutics lie bifunctional linkers, molecular bridges that connect a targeting moiety to a therapeutic payload.[][3] The synthesis of these linkers is a nuanced process that demands exacting control over highly reactive functional groups. The tert-butyloxycarbonyl (Boc) protecting group has emerged as an indispensable tool in the synthetic chemist's arsenal, enabling the sequential and controlled construction of these intricate molecules.[1][4]

This technical guide provides a comprehensive exploration of the strategic application of the Boc protecting group in the synthesis and application of bifunctional linkers. We will delve into the core chemical principles, provide field-proven experimental protocols, and discuss the critical considerations for leveraging Boc chemistry to accelerate the development of next-generation therapeutics.

Core Principles: Why the Boc Group is a Workhorse in Bifunctional Linker Synthesis

The primary function of the Boc group is to temporarily mask the nucleophilic and basic nature of amine functionalities within a bifunctional linker.[1][4][5] This temporary "invisibility" is crucial as it prevents the amine from engaging in undesirable side reactions during the synthetic sequence, thereby directing chemical modifications to other parts of the molecule.[6][7] The widespread adoption of the Boc group stems from a unique combination of stability and selective lability.

Key Advantages of the Boc Protecting Group:

-

Robust Stability: The Boc group is remarkably stable under a wide range of reaction conditions, including basic, nucleophilic, and catalytic hydrogenation environments.[4][8][9] This stability makes it compatible with a diverse array of synthetic transformations required for linker elaboration.

-

Mild and Orthogonal Deprotection: The defining characteristic of the Boc group is its facile and clean removal under mild acidic conditions, most commonly with trifluoroacetic acid (TFA).[6][8][10][11] This acid lability is the cornerstone of its utility, allowing for selective deprotection without disturbing other acid-sensitive protecting groups or the overall molecular framework.[8] This orthogonality is a critical feature that enables the selective deprotection of different functional groups at various stages of a complex synthesis.[4][12][13]

-

Enhanced Solubility: The bulky tert-butyl group can, in some cases, improve the solubility of intermediates in organic solvents, facilitating purification and handling.

-

High-Yielding Reactions: Both the protection and deprotection reactions involving the Boc group are typically high-yielding and produce minimal byproducts, which is a significant advantage in multi-step synthetic campaigns.[6][7]

The strategic placement of a Boc-protected amine on a bifunctional linker, often in a heterobifunctional context with another reactive group at the opposite terminus (e.g., a carboxylic acid, NHS ester, or alkyne), allows for a modular and controlled approach to building complex bioconjugates.[1] This "one end reactive, one end protected" strategy is fundamental to the stepwise construction of molecules like ADCs and PROTACs.[1][14]

The Chemistry of Boc Protection and Deprotection: A Mechanistic Perspective

A thorough understanding of the underlying reaction mechanisms for the addition and removal of the Boc group is essential for optimizing reaction conditions and troubleshooting synthetic challenges.

Boc Protection of an Amine

The introduction of the Boc group is most commonly achieved through the reaction of an amine with di-tert-butyl dicarbonate, often referred to as Boc anhydride ((Boc)₂O), in the presence of a base.[4][15]

The reaction proceeds via a nucleophilic acyl substitution mechanism:

-

The amine nitrogen acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of the Boc anhydride.

-

This attack forms a tetrahedral intermediate.

-

The intermediate collapses, with the tert-butyl carbonate anion acting as a leaving group.

-

The tert-butyl carbonate anion is unstable and readily decomposes to carbon dioxide and the tert-butoxide anion.

-

The tert-butoxide anion is a strong enough base to deprotonate the protonated amine, regenerating the neutral Boc-protected amine and forming tert-butanol.

Boc Deprotection: An Acid-Catalyzed Elimination

The removal of the Boc group is an acid-catalyzed process that leverages the stability of the resulting tert-butyl cation.[5][10] Trifluoroacetic acid (TFA) is the reagent of choice for this transformation due to its effectiveness and volatility, which simplifies product isolation.[10]

The deprotection mechanism unfolds as follows:

-

Protonation: The carbonyl oxygen of the Boc group is protonated by the strong acid (TFA).[5][10][16]

-

Formation of a Tert-butyl Cation: The protonated Boc group becomes unstable, leading to the cleavage of the tert-butyl-oxygen bond to form a stable tert-butyl cation and a carbamic acid intermediate.[10][16]

-

Decarboxylation: The carbamic acid is inherently unstable and rapidly decarboxylates, releasing carbon dioxide gas.[10][16]

-

Formation of the Amine Salt: The newly liberated amine is protonated by the excess acid in the reaction mixture to form the corresponding ammonium salt (e.g., a trifluoroacetate salt).[10][16]

A Note on Scavengers: The tert-butyl cation generated during deprotection is a reactive electrophile that can lead to undesired side reactions, such as the alkylation of electron-rich amino acid residues like tryptophan and tyrosine.[10] To mitigate this, scavengers such as triisopropylsilane (TIS) or water are often added to the deprotection cocktail to trap the tert-butyl cation.

Experimental Protocols: A Practical Guide to Boc Chemistry with Bifunctional Linkers

The following protocols are provided as a guide for the practicing scientist. It is imperative to note that optimization of reaction conditions may be necessary for specific substrates.

Protocol 1: Boc Protection of an Amine-Containing Bifunctional Linker

This protocol describes a general procedure for the Boc protection of a primary amine on a bifunctional linker.

Materials:

-

Amine-containing bifunctional linker

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Sodium bicarbonate (NaHCO₃) or a suitable non-nucleophilic base (e.g., triethylamine, diisopropylethylamine)

-

Solvent (e.g., 1,4-dioxane, tetrahydrofuran (THF), dichloromethane (DCM))

-

Water

-

Saturated aqueous sodium chloride (brine)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Dissolve the amine-containing bifunctional linker in a suitable solvent (e.g., a 1:1 mixture of dioxane and water).

-

Add sodium bicarbonate (2-3 equivalents) to the solution and stir until dissolved.

-

Add di-tert-butyl dicarbonate (1.1-1.5 equivalents) portion-wise to the reaction mixture.

-

Stir the reaction at room temperature for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, remove the organic solvent under reduced pressure using a rotary evaporator.

-

Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate or DCM) three times.

-

Combine the organic layers and wash with water and then brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude Boc-protected linker.

-

Purify the product by flash column chromatography on silica gel if necessary.

| Parameter | Typical Range | Notes |

| (Boc)₂O Equivalents | 1.1 - 1.5 | A slight excess ensures complete reaction. |

| Base Equivalents | 2 - 3 | Ensures the amine remains deprotonated. |

| Reaction Time | 4 - 12 hours | Substrate dependent; monitor for completion. |

| Temperature | Room Temperature | Mild conditions are generally sufficient. |

| Typical Yield | >90% | High yields are common for this reaction. |

Protocol 2: TFA-Mediated Boc Deprotection of a Bifunctional Linker

This protocol outlines the removal of the Boc protecting group using trifluoroacetic acid. Caution: TFA is a corrosive and hazardous chemical. Handle with appropriate personal protective equipment in a well-ventilated fume hood.

Materials:

-

Boc-protected bifunctional linker

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

Scavenger (optional, e.g., triisopropylsilane (TIS), water)

-

Nitrogen or argon gas supply

-

Rotary evaporator

-

Cold diethyl ether

Procedure:

-

Dissolve the Boc-protected bifunctional linker in anhydrous DCM in a round-bottom flask under an inert atmosphere (nitrogen or argon).

-

If required, add a scavenger (e.g., 2-5% TIS or water).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add trifluoroacetic acid to the stirred solution. A common reaction cocktail is 25-50% TFA in DCM.[10][11]

-

Allow the reaction mixture to warm to room temperature and stir for 1-4 hours. Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, remove the solvent and excess TFA under reduced pressure using a rotary evaporator. To ensure complete removal of residual TFA, the resulting residue can be co-evaporated with DCM or toluene several times.[10]

-

The deprotected amine will be obtained as its TFA salt. If the free amine is desired, the residue can be dissolved in a suitable solvent and neutralized with a mild base (e.g., saturated aqueous sodium bicarbonate or a tertiary amine like triethylamine).

-

For peptide-like molecules, the crude product can often be precipitated by the addition of cold diethyl ether.[10]

| Parameter | Typical Range | Notes |

| TFA Concentration | 25% - 50% in DCM | Higher concentrations lead to faster deprotection.[10] |

| Reaction Time | 1 - 4 hours | Substrate dependent; monitor for completion. |

| Temperature | 0 °C to Room Temperature | Starting at 0 °C can help control any exothermic reaction. |

| Scavenger | 2-5% TIS or H₂O | Recommended for substrates with sensitive functional groups.[10] |

| Typical Yield | >95% (as the salt) | Deprotection is typically a very clean and high-yielding reaction. |

Strategic Application in Bifunctional Linker-Based Drug Development

The true power of the Boc protecting group in the context of bifunctional linkers is realized in its application to the synthesis of complex therapeutic modalities.

In a typical workflow for synthesizing an Antibody-Drug Conjugate (ADC), a heterobifunctional linker with a Boc-protected amine at one end and, for example, a maleimide group at the other, is first reacted with a thiol-containing cytotoxic drug. After purification of this linker-drug conjugate, the Boc group is removed under acidic conditions to expose the amine. This newly revealed amine can then be activated (e.g., converted to an NHS ester) and subsequently reacted with lysine residues on the antibody to form the final ADC. This sequential and controlled approach, enabled by the Boc protecting group, is critical for achieving a homogenous product with a well-defined drug-to-antibody ratio (DAR).[3]

Conclusion: A Cornerstone of Modern Bioconjugation Chemistry

The tert-butyloxycarbonyl protecting group, through its unique combination of stability and selective lability, has solidified its position as a cornerstone of modern organic synthesis, particularly in the intricate field of bifunctional linker chemistry.[4] Its application enables the precise and controlled assembly of complex therapeutics, such as ADCs and PROTACs, which are at the forefront of targeted medicine. A thorough understanding of the principles and practicalities of Boc chemistry is, therefore, not merely a matter of academic interest but a fundamental requirement for researchers, scientists, and drug development professionals seeking to innovate and succeed in this exciting and impactful area of science.

References

- Benchchem. (n.d.). Comparison of Boc versus Fmoc protection in solid-phase peptide synthesis.

- Benchchem. (n.d.). A Comparative Analysis of Fmoc versus Boc Protecting Group Strategies in Solid-Phase Peptide Synthesis.

- (2025, December 25). The Critical Role of BOC Protecting Groups in Drug Synthesis. [Source Name].

- BOC Sciences. (n.d.). Fmoc vs Boc: Choosing the Right Amino Acid Derivative.

- Benchchem. (n.d.). Application Notes: Trifluoroacetic Acid (TFA) for Boc Removal in Boc-D-4-aminomethylphe(Boc) Synthesis.

- BOC Sciences. (n.d.). SPDB Linkers in Antibody-Drug Conjugates.

- Nanjing Tengxiang Import & Export Co. Ltd. (2025, December 29). BOC protecting groups have become a crucial tool in accelerating the development of innovative drugs.

- LifeTein®. (n.d.). Basic Peptides synthesis introduction.

- Benchchem. (n.d.). A Comparative Guide to Bifunctional Linkers in Drug Conjugate Development.

- Benchchem. (n.d.). The Strategic Application of Boc Protecting Groups in the Synthesis of Bifunctional Linkers: An In-depth Technical Guide.

- Chemistry Steps. (n.d.). Boc Protecting Group for Amines.

- (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS).

- Common Organic Chemistry. (n.d.). Boc Deprotection - TFA.

- Slideshare. (n.d.). T boc fmoc protocols in peptide synthesis.

- (n.d.). The Significance of Boc-Protected Amino Acids in Modern Organic Synthesis.

- NIH. (n.d.). N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions.

- NIH. (n.d.). Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry.

- GenScript. (n.d.). Terminology of Antibody Drug for Boc Chemistry.

- Aapptec Peptides. (n.d.). Technical Support Information Bulletin 1163.

- Common Organic Chemistry. (n.d.). Boc Protection Mechanism (Boc2O).

- Benchchem. (n.d.). Understanding Boc protection and deprotection in peptide synthesis.

- Fiveable. (n.d.). Orthogonal Protection Definition - Organic Chemistry Key Term.

- Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism - TFA.

- The Royal Society of Chemistry. (n.d.). SUPPORTING INFORMATION.

- PubMed Central. (n.d.). Peptide-Drug Conjugates with Different Linkers for Cancer Therapy.

- (n.d.). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry.

- Benchchem. (n.d.). The Indispensable Role of the Boc Protecting Group: A Technical Guide for Researchers and Drug Development Professionals.

- Biosynth. (n.d.). Protecting Groups in Peptide Synthesis.

- Master Organic Chemistry. (n.d.). Amine Protection and Deprotection.

- Sigma-Aldrich. (n.d.). Selecting Orthogonal Building Blocks.

- Fisher Scientific. (n.d.). Amine Protection / Deprotection.

- Creative Biolabs. (n.d.). Linkers in Antibody-Drug Conjugates.

- (n.d.). VI Protecting Groups and Orthogonal Protection Strategies.

- Chemical Communications (RSC Publishing). (n.d.). Total stepwise solid-phase synthesis of peptide–oligonucleotide conjugates using side-chain Boc/tBu protecting groups.

- BOC Sciences. (n.d.). Amino Acid Protection & Deprotection Services.

- ResearchGate. (n.d.). A schematic representation of peptide synthesis using Boc protected....

- Benchchem. (n.d.). The Strategic Application of Boc-Protected Linkers in Bioconjugation: A Technical Guide.

- RSC Publishing. (n.d.). Dual protection of amino functions involving Boc.

- Hebei Boze Chemical Co., Ltd. (n.d.). BOC Protection and Deprotection.

- ResearchGate. (2025, August 6). Dual protection of amino functions involving Boc.

- RSC Publishing. (2013, July 17). Dual protection of amino functions involving Boc.

- Wikipedia. (n.d.). tert-Butyloxycarbonyl protecting group.

- Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups.

- NIH. (n.d.). Synthesis of Boc-protected bicycloproline.

- ACS Publications. (2026, January 15). Direct Amidation of Tertiary N-Benzylamines. Organic Letters.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]

- 6. The Critical Role of BOC Protecting Groups in Drug Synthesis | Nanjing Shunxiang Pharmaceutical Technology Co.,Ltd [shunxiangchem.com]

- 7. BOC protecting groups have become a crucial tool in accelerating the development of innovative drugs | Nanjing Tengxiang Import & Export Co. Ltd. [jinxiangchemical.com]

- 8. nbinno.com [nbinno.com]

- 9. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. fiveable.me [fiveable.me]

- 13. jocpr.com [jocpr.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. genscript.com [genscript.com]

- 16. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]

The Azide Functional Group: A Technical Guide to its Versatile Reactivity in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Utility of an Energetic Moiety

Organic azides, characterized by the linear and electronically versatile -N₃ functional group, have transitioned from being viewed with caution due to their energetic nature to becoming indispensable tools in modern organic synthesis.[1] Their unique reactivity, governed by a delicate balance of stability and controlled decomposition, offers a gateway to a vast array of chemical transformations. This guide provides an in-depth exploration of the core reactivity of the azide functional group, offering field-proven insights and detailed methodologies to empower researchers in leveraging its full potential in complex molecular design and drug development.

The azide group's utility stems from its 1,3-dipolar character, its ability to serve as a masked amine, and its capacity to release dinitrogen gas (N₂), a powerful thermodynamic driving force for many of its reactions.[1][2] These fundamental properties are the foundation for a diverse reaction portfolio, including cycloadditions, reductions, rearrangements, and nitrene-mediated transformations.

I. The Cornerstone of Bioconjugation: Azide-Alkyne Cycloadditions

The most profound impact of the azide functional group in contemporary science, particularly in drug development and chemical biology, has been its central role in the family of [3+2] cycloaddition reactions with alkynes. These reactions form a stable 1,2,3-triazole linkage, a valuable pharmacophore and a robust covalent tether.[3]

A. Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): The "Click" Chemistry Archetype

The advent of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," revolutionized the use of azides.[4][5] This reaction exhibits remarkable efficiency, specificity, and biocompatibility, allowing for the covalent linkage of molecular fragments under mild, often aqueous, conditions.[3][6]

Causality of Experimental Choices: The choice of a copper(I) catalyst is critical as it dramatically accelerates the reaction rate by orders of magnitude compared to the thermal Huisgen cycloaddition and, crucially, controls the regioselectivity to exclusively yield the 1,4-disubstituted triazole isomer.[4][7] The mechanism involves the formation of a copper acetylide intermediate, which then reacts with the azide.[7][8] The use of a reducing agent, such as sodium ascorbate, is often necessary to maintain copper in its active Cu(I) oxidation state, preventing oxidative homocoupling of the alkyne.[4]

Experimental Protocol: A General Procedure for CuAAC

-

Dissolution: Dissolve the azide-containing molecule (1.0 equiv) and the terminal alkyne-containing molecule (1.0-1.2 equiv) in a suitable solvent system. For biological applications, aqueous buffers (e.g., PBS) with a co-solvent like DMSO or t-butanol are common.[6]

-

Catalyst Preparation: In a separate vessel, prepare the catalyst solution. A typical system involves CuSO₄·5H₂O (1-10 mol%) and a reducing agent like sodium ascorbate (5-20 mol%).

-

Reaction Initiation: Add the catalyst solution to the solution of the azide and alkyne.

-

Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress by TLC, LC-MS, or other appropriate analytical techniques. Reactions are often complete within 1-24 hours.

-

Work-up and Purification: Upon completion, the product can be isolated by extraction or direct purification via column chromatography. For bioconjugates, purification may involve size-exclusion chromatography or dialysis.

Data Presentation: Comparison of Azide-Alkyne Cycloaddition Methods

| Reaction Type | Catalyst | Regioselectivity | Reaction Conditions | Key Advantages | Key Disadvantages |

| Huisgen Cycloaddition | None (Thermal) | Mixture of 1,4 and 1,5-isomers | High temperature | Simple, no metal | Low regioselectivity, harsh conditions |

| CuAAC | Copper(I) | 1,4-isomer | Room temp, aqueous compatible | High yield, high regioselectivity | Copper toxicity in living systems |

| RuAAC | Ruthenium | 1,5-isomer | Room temp to 80°C | Complements CuAAC regioselectivity | Catalyst can be expensive |

| SPAAC | None (Strain-promoted) | Dependent on cyclooctyne | Physiological conditions | Bioorthogonal, no metal catalyst | Cyclooctyne reagents can be complex to synthesize |

B. Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): A Bioorthogonal Revolution

For applications within living systems where copper toxicity is a concern, the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) has emerged as a powerful alternative.[9] This reaction leverages the high ring strain of cyclooctynes to achieve rapid cycloaddition with azides without the need for a catalyst.[10]

Causality of Experimental Choices: The driving force for SPAAC is the release of ring strain in the cyclooctyne upon reaction, which significantly lowers the activation energy.[9] The design of the cyclooctyne is critical, with various derivatives developed to enhance reaction kinetics and solubility.[10] The bioorthogonality of both the azide and the strained alkyne ensures that they react specifically with each other and not with native biological functional groups.[9]

Experimental Protocol: General Procedure for SPAAC in Bioconjugation

-

Reagent Preparation: Dissolve the azide-modified biomolecule in a biocompatible buffer (e.g., PBS, pH 7.4).

-

Addition of Strained Alkyne: Add a solution of the strained alkyne (e.g., DBCO, BCN) to the biomolecule solution. A slight excess of the alkyne is often used.

-

Incubation: Incubate the reaction mixture at a suitable temperature (typically 4°C to 37°C).

-

Monitoring and Purification: Monitor the conjugation by techniques such as SDS-PAGE or mass spectrometry. Purify the conjugate using methods appropriate for the biomolecule, such as dialysis or size-exclusion chromatography, to remove unreacted alkyne.[9]

Caption: Product diversity from the Curtius rearrangement.

B. The Schmidt Reaction

The Schmidt reaction involves the reaction of an azide (typically hydrazoic acid, HN₃) with a carbonyl compound under acidic conditions. [11][12]* Carboxylic Acids: React to form primary amines with the loss of CO₂. [12]* Ketones: React to form amides. [11] Causality of Experimental Choices: The reaction with a carboxylic acid proceeds through an acyl azide intermediate, similar to the Curtius rearrangement. [12]For ketones, the mechanism involves the addition of the azide to the protonated carbonyl, followed by a rearrangement analogous to the Beckmann rearrangement. [13]The strong acid catalyst is essential for activating the carbonyl group.

IV. Synthesis of Heterocycles

Organic azides are versatile precursors for the synthesis of a wide variety of nitrogen-containing heterocycles. [14][15][16]This is achieved through various strategies, including intramolecular cyclizations and multicomponent reactions. [14][15]The azide can act as a source of one or more nitrogen atoms for the heterocyclic ring. [16][17]

V. Azides as Nitrene Precursors

Upon thermal or photochemical decomposition, organic azides can lose N₂ to form highly reactive nitrene intermediates. [18][19]These nitrenes can undergo a variety of transformations, including:

-

C-H Insertion: Insertion into carbon-hydrogen bonds.

-

Aziridination: Addition to alkenes to form aziridines.

-

Rearrangements: As seen in the Curtius rearrangement.

Visible light photocatalysis has emerged as a mild method for generating nitrenes from azides, avoiding the harsh conditions of high-energy UV photolysis. [19]

VI. Safety Considerations: Handling a High-Energy Functional Group

The high nitrogen content of the azide group renders many organic azides potentially explosive. [20]Strict adherence to safety protocols is paramount.

Core Safety Directives:

-

Personal Protective Equipment (PPE): Always wear appropriate gloves, safety glasses, and a lab coat. [21]Work behind a blast shield for reactions involving potentially unstable azides. [21][22]* Scale: Work on the smallest scale possible. Avoid scaling up reactions without a thorough risk assessment.

-

Stability Assessment: The stability of an organic azide is inversely related to its nitrogen content. A common guideline is the "Rule of Six," which suggests there should be at least six carbon atoms for every energetic functional group (like an azide). [23]Low molecular weight azides are particularly hazardous. [18]* Handling: Use plastic or ceramic spatulas; avoid metal spatulas which can form shock-sensitive heavy metal azides. [20][22]Do not use ground glass joints, as friction can cause detonation. [21]* Reaction Conditions: Avoid chlorinated solvents like dichloromethane, which can form explosive diazidomethane. [20][23]Do not purify by distillation or sublimation. [20]* Storage: Store azides in a cool, dark place, away from acids and metals. [21][23]* Waste Disposal: Azide-containing waste must be collected in separate, clearly labeled containers. Never pour azide solutions down the drain, as they can react with lead or copper pipes to form explosive metal azides. [21][24]Quench residual azides with a suitable reducing agent before disposal, following institutional safety protocols.

Conclusion

The azide functional group is a testament to the power of controlled reactivity in organic synthesis. From its foundational role in the construction of primary amines to its celebrated status in click chemistry for drug development and bioconjugation, the azide offers a diverse and powerful toolkit for the modern chemist. By understanding the fundamental principles of its reactivity and adhering strictly to safety protocols, researchers can confidently and effectively employ this versatile functional group to construct complex molecules and advance the frontiers of science.

References

-

Organic Chemistry Portal. (n.d.). Amine synthesis by azide reduction. Retrieved from [Link]

-

baseclick GmbH. (n.d.). Azide N3: Reactivity, Uses & Significance in Chemistry. Retrieved from [Link]

-

Chinese Chemical Letters. (n.d.). Strain-Promoted Azide-Alkyne Cycloaddition. Retrieved from [Link]

-

Vedantu. (n.d.). Curtius Rearrangement: Mechanism, Steps & Applications Explained. Retrieved from [Link]

-

Bentham Science. (2011, May 1). Synthesis of Heterocycles by Intramolecular Cyclization of Organic Azides. Retrieved from [Link]

-

Aakash Institute. (n.d.). Reaction, Mechanism & Application of Curtius Rearrangement Reaction, Practice Problems & FAQs in Chemistry. Retrieved from [Link]

-

University College Dublin. (2018, April 1). School of Chemistry SOP For Handling Azides And Other Potentially Explosive Materials. Retrieved from [Link]

-

Vedantu. (n.d.). Schmidt Reaction: Mechanism, Steps & Applications Explained. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). The Curtius rearrangement: mechanistic insight and recent applications in natural product syntheses - Organic & Biomolecular Chemistry. Retrieved from [Link]

-

Wikipedia. (n.d.). Curtius rearrangement. Retrieved from [Link]

-

University of Victoria. (2022, May 18). Azides. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Multicomponent cyclization with azides to synthesize N-heterocycles - Organic & Biomolecular Chemistry. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Visible light-assisted chemistry of vinyl azides and its applications in organic synthesis. Retrieved from [Link]

-

Bioclone. (n.d.). Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): A Versatile and Efficient Click Chemistry for Bioconjugation and Drug Disco. Retrieved from [Link]

-

SciSpace. (n.d.). The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry. Retrieved from [Link]

-

Química Orgánica. (n.d.). Preparation of amines by reduction of azides. Retrieved from [Link]

-

StudySmarter. (2023, October 21). Schmidt Reaction: Mechanism & Application. Retrieved from [Link]

-

Wikipedia. (n.d.). Organic azide. Retrieved from [Link]

-

Master Organic Chemistry. (2018, June 29). Reactions of Azides - Substitution, Reduction, Rearrangements, and More. Retrieved from [Link]

-

ACS Publications. (n.d.). Cu-Catalyzed Azide−Alkyne Cycloaddition. Retrieved from [Link]

-

PubMed Central. (n.d.). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. Retrieved from [Link]

-

University of Pittsburgh. (2013, February 1). Safe Handling of Azides. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Click Chemistry Azide-Alkyne Cycloaddition. Retrieved from [Link]

-

Royal Society of Chemistry. (2010, March 4). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - Chemical Society Reviews. Retrieved from [Link]

-

Chemistry Learner. (n.d.). Schmidt Reaction: Definition, Examples, and Mechanism. Retrieved from [Link]

-

PubMed. (2022, June 9). Azides in the Synthesis of Various Heterocycles. Retrieved from [Link]

-

DergiPark. (n.d.). The Use of Click Chemisty in Drug Development Applications. Retrieved from [Link]

-

University of New Mexico. (2021, February 16). Standard Operating Procedure Safe Handling of Azido Compounds. Retrieved from [Link]

-

YouTube. (2021, July 20). Synthesis of Amines by Reduction. Retrieved from [Link]

-

Wikipedia. (n.d.). Schmidt reaction. Retrieved from [Link]

-

ResearchGate. (n.d.). Progress in Strain Promoted Azide‐Alkyne Cycloaddition (SPAAC) Reaction and Their Applications | Request PDF. Retrieved from [Link]

-

Chad's Prep. (n.d.). Synthesis of Amines Reduction. Retrieved from [Link]

-

MDPI. (2022, June 9). Azides in the Synthesis of Various Heterocycles. Retrieved from [Link]

-

PubMed Central. (2013, November 26). Visible Light Sensitization of Vinyl Azides by Transition Metal Photocatalysis. Retrieved from [Link]

-

Royal Society of Chemistry. (2024, June 14). Recent advances in the radical cascade reaction for constructing nitrogen heterocycles using azides as radical acceptors - Organic & Biomolecular Chemistry. Retrieved from [Link]

-

Pharmaguideline. (n.d.). Beckmanns Rearrangement, Schmidt Rearrangement and Claisen-Schmidt Condensation. Retrieved from [Link]

-

PubMed Central. (n.d.). Allylic azides: synthesis, reactivity, and the Winstein rearrangement. Retrieved from [Link]

-

Case Western Reserve University. (2018, July 16). Handling Azide Compounds Qinmo Luo Laboratory Safety Standard Operating Procedure (SOP). Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Copper-catalysed azide–alkyne cycloadditions (CuAAC): an update - Organic & Biomolecular Chemistry. Retrieved from [Link]

-

Sci-Hub. (n.d.). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. Retrieved from [Link]

-

PubMed Central. (n.d.). Exploiting azide–alkyne click chemistry in the synthesis, tracking and targeting of platinum anticancer complexes. Retrieved from [Link]

-

PubMed Central. (2016, March 22). Strain-Promoted 1,3-Dipolar Cycloaddition of Cycloalkynes and Organic Azides. Retrieved from [Link]

-

PubMed Central. (2022, June 9). Azides in the Synthesis of Various Heterocycles. Retrieved from [Link]

-

ACS Publications. (n.d.). Sensitized photolysis of organic azides. Possible case of nonclassical energy transfer. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Azide N3: Reactivity, Uses & Significance in Chemistry [baseclick.eu]

- 3. dergipark.org.tr [dergipark.org.tr]

- 4. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Click Chemistry [organic-chemistry.org]

- 6. bioclone.net [bioclone.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Sci-Hub. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides / Chemical Society Reviews, 2010 [sci-hub.box]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Strain-Promoted Azide-Alkyne Cycloaddition [manu56.magtech.com.cn]

- 11. Schmidt Reaction: Mechanism, Steps & Applications Explained [vedantu.com]

- 12. Schmidt reaction - Wikipedia [en.wikipedia.org]

- 13. Beckmanns Rearrangement, Schmidt Rearrangement and Claisen-Schmidt Condensation | Pharmaguideline [pharmaguideline.com]

- 14. benthamdirect.com [benthamdirect.com]

- 15. Multicomponent cyclization with azides to synthesize N-heterocycles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 16. mdpi.com [mdpi.com]

- 17. Azides in the Synthesis of Various Heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Organic azide - Wikipedia [en.wikipedia.org]

- 19. Visible Light Sensitization of Vinyl Azides by Transition Metal Photocatalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 20. ucd.ie [ucd.ie]

- 21. uvic.ca [uvic.ca]

- 22. artscimedia.case.edu [artscimedia.case.edu]

- 23. safety.pitt.edu [safety.pitt.edu]

- 24. chemistry.unm.edu [chemistry.unm.edu]

An In-Depth Technical Guide to Click Chemistry: The Azide-Alkyne Cycloaddition

<

Abstract

This technical guide provides a comprehensive overview of click chemistry, with a specific focus on the azide-alkyne cycloaddition reaction, a cornerstone of modern chemical synthesis and bioconjugation. We will delve into the foundational principles that define a "click" reaction, explore the mechanistic intricacies of both the copper(I)-catalyzed (CuAAC) and strain-promoted (SPAAC) variants, and offer field-proven insights into experimental design and execution. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the power and precision of click chemistry in their work. We will bridge theoretical understanding with practical application, providing detailed protocols and troubleshooting advice to ensure successful implementation.

The Genesis and Guiding Principles of Click Chemistry

The concept of "click chemistry" was first introduced in 2001 by K. Barry Sharpless and his colleagues.[1][][3] It describes a class of chemical reactions that are modular, wide in scope, high-yielding, and generate minimal and inoffensive byproducts.[3][4][5] Inspired by nature's efficiency in constructing complex biomolecules from simple building blocks, click chemistry aims to replicate this elegant simplicity in the laboratory.[1][6] The core philosophy is to utilize reactions with a high thermodynamic driving force (greater than 20 kcal/mol) to ensure rapid, specific, and irreversible bond formation.[5][6]

The criteria for a reaction to be considered "click" are stringent:

-

Modularity and Wide Scope: The reaction should be applicable to a broad range of substrates.

-

High Yields: The desired product should be formed in near-quantitative yields.

-

Simple Reaction Conditions: Reactions should proceed under mild, ideally aqueous, conditions and be insensitive to oxygen and water.[4]

-

Benign Byproducts: Any byproducts formed should be non-toxic and easily removed.

-

Stereospecificity: The reaction should produce a single, well-defined product.

-

High Thermodynamic Driving Force: A large negative change in Gibbs free energy ensures the reaction proceeds to completion.

The most prominent and widely used click reaction is the Huisgen 1,3-dipolar cycloaddition between an azide and an alkyne to form a stable triazole ring.[7] While the thermal version of this reaction requires harsh conditions and often produces a mixture of regioisomers, the advent of a copper(I) catalyst revolutionized its utility, giving rise to the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).[8][9]

The Workhorse of Click Chemistry: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is the quintessential click reaction, demonstrating a remarkable rate acceleration of up to 10⁷ compared to its uncatalyzed counterpart.[5][8] This reaction is highly regioselective, exclusively producing the 1,4-disubstituted triazole isomer.[9][10] Its robustness and tolerance to a wide array of functional groups have made it an indispensable tool in drug discovery, materials science, and bioconjugation.[11][12][13]

The Mechanism of CuAAC

The catalytic cycle of CuAAC involves the formation of a copper(I) acetylide intermediate.[9][14] The copper(I) catalyst, often generated in situ from a copper(II) salt and a reducing agent like sodium ascorbate, coordinates to the terminal alkyne.[8][15] This coordination increases the acidity of the terminal proton and facilitates the formation of the copper acetylide. The azide then coordinates to the copper center, and a subsequent cycloaddition occurs to form a six-membered copper-containing intermediate, which then rearranges to the stable triazole product, regenerating the copper(I) catalyst.[]

Caption: The catalytic cycle of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

The Critical Role of Ligands in CuAAC

While CuAAC can proceed without ligands, their inclusion significantly enhances reaction rates and stabilizes the active Cu(I) oxidation state, preventing disproportionation and oxidation.[17][18] Ligands with tertiary amine and triazine groups are particularly effective.[17][19] Tris-(benzyltriazolylmethyl)amine (TBTA) and its water-soluble derivatives like Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) and bathophenanthrodisulfonic acid (BPS) are commonly used to accelerate the reaction and protect the copper catalyst.[18][20] The choice of ligand is crucial, especially in biological systems where low copper concentrations are necessary to minimize cytotoxicity.[18]

| Ligand | Solubility | Key Features |

| TBTA | Organic Solvents | One of the first and most widely used ligands for CuAAC. |

| THPTA | Water | Highly water-soluble, ideal for bioconjugation in aqueous buffers.[20] |

| BTTAA | Water | A newer generation ligand that significantly accelerates reaction rates and reduces cytotoxicity.[20] |

The Bioorthogonal Counterpart: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

A significant limitation of CuAAC for in vivo applications is the inherent cytotoxicity of the copper catalyst.[21][22] To address this, Carolyn Bertozzi and her group developed the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), a copper-free click reaction.[23][24] SPAAC utilizes a strained cyclooctyne, where the ring strain provides the activation energy for the cycloaddition to proceed with an azide without the need for a catalyst.[21][23][]

The Mechanism of SPAAC

The driving force for SPAAC is the release of ring strain in the cyclooctyne upon reaction with an azide.[23][26] This strain, typically around 18 kcal/mol, lowers the activation energy of the Huisgen 1,3-dipolar cycloaddition, allowing the reaction to proceed at physiological temperatures.[27] The reaction is a concerted [3+2] cycloaddition, forming a stable triazole linkage.[23] Unlike CuAAC, SPAAC is not regioselective and typically produces a mixture of regioisomers.[27]

Caption: The mechanism of the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

Evolution of Strained Cyclooctynes

The development of more reactive and stable cyclooctynes has been a key area of research in SPAAC. The first-generation cyclooctynes had relatively slow reaction kinetics.[28] The introduction of electron-withdrawing groups, such as fluorine atoms, and the fusion of aromatic rings to the cyclooctyne core have led to the development of highly reactive derivatives like dibenzocyclooctyne (DBCO), which exhibit significantly faster reaction rates.[28][29]

| Cyclooctyne Derivative | Key Features |

| OCT | First-generation cyclooctyne, relatively slow kinetics. |

| DIFO | Difluorinated cyclooctyne with improved reaction rates.[28] |

| DBCO | Dibenzocyclooctyne, widely used due to its high reactivity and stability.[30] |

| BCN | Bicyclo[6.1.0]nonyne, offers a good balance of reactivity and stability.[31] |

CuAAC vs. SPAAC: A Comparative Analysis for Application-Specific Decisions

The choice between CuAAC and SPAAC is dictated by the specific application.[10] For in vitro applications where speed and high yield are critical and the presence of a copper catalyst is tolerable, CuAAC is often the preferred method.[10] However, for live-cell imaging, in vivo studies, and the modification of sensitive biomolecules, the copper-free nature of SPAAC makes it the superior choice, despite its generally slower kinetics.[10][31]

| Feature | CuAAC | SPAAC |

| Catalyst | Copper(I) | None |

| Biocompatibility | Limited by copper cytotoxicity[21] | High, suitable for in vivo applications[30] |

| Reaction Rate | Very fast (10⁴ - 10⁵ M⁻¹s⁻¹)[21] | Moderate to fast (10⁻³ - 1 M⁻¹s⁻¹)[21] |

| Regioselectivity | Exclusive 1,4-isomer[10] | Mixture of regioisomers[27] |

| Reactant Size | Small alkyne | Bulky cyclooctyne |

| Cost | Generally lower cost reagents[10] | Strained cyclooctynes can be more expensive[10] |

Experimental Protocols: A Practical Guide

Success in click chemistry reactions relies on careful experimental design and execution. Here, we provide foundational protocols for both CuAAC and SPAAC.

General Protocol for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes a general procedure for the CuAAC reaction. The concentrations and ratios of reagents may need to be optimized for specific substrates.

Materials:

-

Azide-functionalized molecule

-

Alkyne-functionalized molecule

-

Copper(II) sulfate (CuSO₄) solution (e.g., 100 mM in water)

-

Sodium ascorbate solution (e.g., 1 M in water, freshly prepared)

-

Ligand solution (e.g., THPTA, 50 mM in water)

-

Reaction buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)

-

Appropriate solvent (e.g., water, DMSO, or a mixture)

Procedure:

-

Prepare the reaction mixture: In a microcentrifuge tube, combine the azide-functionalized molecule and the alkyne-functionalized molecule in the desired molar ratio (a 1.1 to 2-fold excess of one reactant is often used). Dissolve the reactants in the chosen solvent system.

-

Prepare the catalyst premix: In a separate tube, prepare a premix of the copper(II) sulfate and the ligand. A common ratio is 1:5 (CuSO₄:ligand).[32]

-

Add the catalyst premix: Add the CuSO₄:ligand premix to the reaction mixture containing the azide and alkyne. The final concentration of copper is typically in the range of 50 µM to 2 mM.[32]

-

Initiate the reaction: Add the freshly prepared sodium ascorbate solution to the reaction mixture to reduce Cu(II) to the active Cu(I) species. The final concentration of sodium ascorbate is typically 5-10 times that of the copper.

-

Incubate the reaction: Allow the reaction to proceed at room temperature or 37°C for 1-4 hours, or overnight if necessary. Protect the reaction from light, especially if using fluorescently labeled molecules.[33]

-

Monitor the reaction: The progress of the reaction can be monitored by techniques such as TLC, LC-MS, or fluorescence spectroscopy if one of the reactants is fluorescently labeled.

-

Purification: Purify the product using appropriate chromatographic techniques (e.g., column chromatography, HPLC) or precipitation.

Self-Validation and Causality:

-